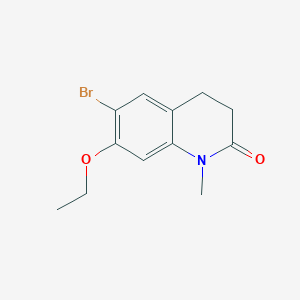

6-Bromo-7-ethoxy-1-methyl-1,2,3,4-tetrahydroquinolin-2-one

Übersicht

Beschreibung

6-Bromo-7-ethoxy-1-methyl-1,2,3,4-tetrahydroquinolin-2-one is a chemical compound belonging to the quinoline derivatives family. Quinolines are heterocyclic aromatic organic compounds with a structure similar to that of naphthalene with a nitrogen atom replacing one carbon atom in the ring. This compound is characterized by the presence of a bromo group at the 6th position, an ethoxy group at the 7th position, and a methyl group at the 1st position on the quinoline ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-7-ethoxy-1-methyl-1,2,3,4-tetrahydroquinolin-2-one typically involves multiple steps starting from simpler organic compounds. One common synthetic route is the Skraup synthesis, which involves the reaction of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent. The specific steps and conditions can vary depending on the desired yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch reactors. The choice of reactor type and reaction conditions (temperature, pressure, catalysts) is optimized to maximize efficiency and minimize by-products.

Analyse Chemischer Reaktionen

Chemical Profile

Molecular Formula :

Molecular Weight : 284.15 g/mol

Melting Point : 176–178°C

Structural Features :

-

Core : A tetrahydroquinolinone scaffold (fused benzene and piperidine rings).

-

Substituents :

-

Bromine at position 6 (electrophilic site for substitution).

-

Ethoxy group at position 7 (electron-donating, influencing electronic properties).

-

Methyl group at position 1 (stabilizing the bicyclic structure).

-

Bromination Reaction

The bromination of 7-ethoxy-1-methyl-1,2,3,4-tetrahydroquinolin-2-one introduces the bromine at position 6. A representative procedure involves:

-

Using 6-bromoindole as a precursor.

-

Reacting with DMF and K₂CO₃ under heating (110°C) for 24 hours.

-

Purification via flash column chromatography (EtOAc/Hexanes gradient).

Yield : 53% (colorless liquid) .

Substitution via Suzuki Coupling

The bromine at position 6 undergoes nucleophilic substitution via Suzuki coupling:

-

Reagents : Boronic acid (e.g., 4-[(ethoxy)carbonyl]phenylboronic acid), Pd catalyst, and base (e.g., K₂CO₃).

-

Conditions : THF solvent, 60°C, 24 hours.

This reaction replaces the bromine with an aryl group, generating derivatives like I-BET726 (GSK1324726A), a potent BET inhibitor .

Bromination

-

Mechanism : Electrophilic substitution of the aromatic ring.

-

Role of DMF : Acts as a solvent and catalyst, stabilizing intermediates.

-

Critical Step : Control of temperature (110°C) to optimize regioselectivity.

Nucleophilic Substitution (Suzuki Coupling)

-

Mechanism : Palladium-mediated cross-coupling of the bromide with a boronate.

-

Key Factors :

Substituent Effects on Reactivity

| Substituent at Position 6 | Biological Impact | Reference |

|---|---|---|

| Phenyl | High ApoA1 activation (e.g., compound 16) | |

| Methyl | Reduced activity (e.g., compound 45) | |

| Hydroxyl | Enhanced solubility but lower potency |

NMR Data

| NMR Shift (δ, ppm) | Assignment |

|---|---|

| 6.78 (d, J = 8.0 Hz) | Aromatic proton (H-6) |

| 3.22 (t, J = 6.0 Hz) | CH₂ group (piperidine ring) |

| 2.87 (s, 3H) | Methyl group (N-1) |

Wissenschaftliche Forschungsanwendungen

Oncology

Research indicates that 6-Bromo-7-ethoxy-1-methyl-1,2,3,4-tetrahydroquinolin-2-one may serve as an anticancer agent. Its mechanism involves:

- Targeting Tumor Growth : The compound shows potential in inhibiting tumor growth or metastasis by interacting with specific cellular pathways.

Methodology :

In vitro studies are conducted using cancer cell lines treated with varying concentrations of the compound. Researchers assess cell viability and apoptosis rates.

Results :

The compound exhibits cytotoxic effects against certain cancer cells with notable IC50 values indicating its potency against specific types of cancer cells .

Neuropharmacology

The compound has also been explored for its effects on neuronal function:

- Modulation of Neurotransmitter Receptors : It may influence neurotransmitter systems and neuronal signaling pathways.

Methodology :

In vivo experiments using animal models assess behavioral changes and neurotransmitter levels.

Results :

Findings suggest that the compound could enhance cognitive functions or alleviate symptoms associated with neurodegenerative diseases .

Microbiology

In the field of microbiology, the antibacterial properties of the compound are being investigated:

- Bacterial Growth Inhibition : The compound may inhibit bacterial growth or disrupt cell membranes.

Methodology :

In vitro assays measure the minimum inhibitory concentrations (MICs) against various bacterial strains.

Results :

The compound demonstrates moderate antibacterial activity against specific bacterial strains .

Organic Chemistry

This compound serves as a versatile intermediate in organic synthesis:

- Building Block for Complex Molecules : It participates in various reactions such as Suzuki coupling and Buchwald-Hartwig amination.

Methodology :

Researchers optimize reaction conditions to synthesize novel compounds or intermediates for drug development.

Results :

Successful synthesis of new compounds highlights its utility in medicinal chemistry .

Materials Science

The photophysical behavior of this compound is also under investigation:

- Fluorescence Emission Properties : The potential for fluorescence or phosphorescence makes it interesting for applications in materials science.

Summary Table of Applications

| Field | Application | Methodology | Key Findings |

|---|---|---|---|

| Oncology | Anticancer Agent | In vitro cell culture studies | Cytotoxic effects on cancer cells |

| Neuropharmacology | Cognitive Enhancement | In vivo animal studies | Potential to enhance cognitive function |

| Microbiology | Antibacterial Activity | In vitro assays | Moderate activity against specific strains |

| Organic Chemistry | Synthesis Intermediate | Reaction optimization | Successful synthesis of novel compounds |

| Materials Science | Photophysical Behavior | Emission studies | Potential for fluorescence applications |

Wirkmechanismus

The mechanism by which 6-Bromo-7-ethoxy-1-methyl-1,2,3,4-tetrahydroquinolin-2-one exerts its effects depends on its specific application. For example, in medicinal applications, it may interact with specific molecular targets such as enzymes or receptors. The exact pathways involved would depend on the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

6-Bromo-7-methoxy-1-methyl-1,2,3,4-tetrahydroquinolin-2-one: Similar structure but with a methoxy group instead of an ethoxy group.

1-Methyl-1,2,3,4-tetrahydroquinolin-2-one: Lacks the bromo and ethoxy groups.

Uniqueness: 6-Bromo-7-ethoxy-1-methyl-1,2,3,4-tetrahydroquinolin-2-one is unique due to its specific combination of functional groups, which can lead to different chemical and biological properties compared to similar compounds.

This comprehensive overview provides a detailed understanding of this compound, covering its synthesis, reactions, applications, and mechanisms

Biologische Aktivität

6-Bromo-7-ethoxy-1-methyl-1,2,3,4-tetrahydroquinolin-2-one is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The compound possesses a tetrahydroquinoline core, characterized by a fused bicyclic structure that includes both a benzene and a piperidine ring. This article delves into its biological activity, synthesis methods, and potential applications based on recent research findings.

- Molecular Formula : C₁₂H₁₄BrNO₂

- Molecular Weight : 284.149 g/mol

- Melting Point : 122°C - 123°C

- LogP : 2.35

- Polar Surface Area : 30 Å

Antibacterial Properties

Research has indicated that this compound exhibits moderate antibacterial activity. In vitro assays have shown that the compound can inhibit bacterial growth, with specific minimum inhibitory concentrations (MICs) determined for various bacterial strains. The mechanism of action appears to involve disruption of bacterial cell membranes.

Anticancer Activity

The compound's potential as an anticancer agent has also been explored. Studies have evaluated its cytotoxic effects against several cancer cell lines using MTT assays. Preliminary findings suggest that it may exhibit significant antiproliferative activity against human cancer cells such as A549 (lung adenocarcinoma) and HeLa (cervical cancer) cells .

Structure-Activity Relationship (SAR)

The unique combination of bromine and ethoxy groups on the tetrahydroquinoline scaffold influences the pharmacological properties of the compound. Structural modifications can enhance its biological activity or target specific disease pathways. For instance, removing the bromine atom or altering the ethoxy group can lead to variations in activity against different biological targets .

Synthesis Methods

Synthesis of this compound typically involves bromination reactions starting from 7-ethoxy-1-methyl-tetrahydroquinolin-2-one. Researchers have optimized conditions for these reactions to improve yield and purity:

| Synthesis Method | Description |

|---|---|

| Bromination | Introduction of bromine to form the bromo derivative |

| Nucleophilic Substitution | Utilization of functional groups for further modifications |

Case Studies and Research Findings

Several studies have focused on the biological activity of similar compounds:

- Antiviral Activity : A related study investigated non-nucleoside reverse transcriptase inhibitors (NNRTIs), showcasing how structural modifications can lead to enhanced anti-HIV activity with reduced toxicity .

- Cytotoxicity in Cancer Models : Research involving quinoline derivatives demonstrated significant cytotoxic effects against various cancer cell lines, highlighting the potential for developing new anticancer agents based on similar frameworks .

- Inhibition of Nitric Oxide Production : Certain quinoline derivatives have been shown to inhibit inducible nitric oxide synthase (iNOS), suggesting anti-inflammatory properties that could be relevant for therapeutic applications .

Eigenschaften

IUPAC Name |

6-bromo-7-ethoxy-1-methyl-3,4-dihydroquinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14BrNO2/c1-3-16-11-7-10-8(6-9(11)13)4-5-12(15)14(10)2/h6-7H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYVLABJFJCNDHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C2CCC(=O)N(C2=C1)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.